molecular formula C7H7ClO2 B1302000 2,5-Dimethylfuran-3-carbonyl chloride CAS No. 50990-93-7

2,5-Dimethylfuran-3-carbonyl chloride

Cat. No.: B1302000
CAS No.: 50990-93-7
M. Wt: 158.58 g/mol
InChI Key: RWORXZHVOUPMMM-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran-3-carbonyl chloride is an organic compound with the molecular formula C7H7ClO2. It is a colorless to light yellow liquid that is sensitive to moisture and reacts with water. This compound is primarily used in chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethylfuran-3-carbonyl chloride can be synthesized through the chlorination of 2,5-dimethylfuran-3-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under an inert atmosphere to prevent moisture interference .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylfuran-3-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dimethylfuran-3-carbonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethylfuran-3-carbonyl chloride is unique due to its specific substitution pattern on the furan ring, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of beta-substituted furans and other complex organic molecules .

Biological Activity

2,5-Dimethylfuran-3-carbonyl chloride (DMF-CC) is an organic compound characterized by its furan ring substituted at the 2 and 5 positions with methyl groups, and at the 3 position with a carbonyl chloride functional group. This unique structure not only enhances its reactivity but also positions it as a compound of interest in various biological and medicinal applications. The following sections explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₇ClO₂
  • Molecular Weight : 158.58 g/mol
  • CAS Number : 50990-93-7
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that derivatives of DMF-CC exhibit significant antimicrobial activity. For instance, dimethylfurancarboxyanilide derivatives, synthesized from DMF-CC, have shown potent antimicrobial effects and are being explored as wood preservatives due to their efficacy at low concentrations .

Anti-inflammatory Effects

DMF-CC has been investigated for its potential anti-inflammatory properties. The compound's mechanism involves interaction with specific molecular targets, potentially inhibiting enzymes involved in inflammatory pathways. This property is particularly relevant in developing new therapeutic agents for inflammatory diseases.

Antiviral Activity

A study highlighted the antiviral potential of furan-carboxamide derivatives related to DMF-CC against the H5N1 influenza virus. The compound demonstrated significant activity with an EC50 value of 1.25 μM, indicating its potential as a lead compound in antiviral drug development . The structural modifications in these derivatives play a crucial role in enhancing their biological efficacy.

The biological activity of DMF-CC can be attributed to several mechanisms:

  • Enzyme Interaction : DMF-CC may form coordinate bonds with heme iron in enzymes, influencing their activity and cellular processes.
  • Receptor Modulation : The compound can interact with specific receptors, modulating signaling pathways that are critical in various biological contexts.
  • Synthesis of Active Derivatives : Its reactivity allows for the synthesis of various derivatives that retain or enhance biological activity, making it a versatile scaffold for drug development .

Case Studies

StudyFindings
Antimicrobial Study Demonstrated that dimethylfurancarboxyanilide derivatives from DMF-CC possess strong antimicrobial properties effective at low concentrations .
Influenza Virus Inhibition Identified furan-carboxamide derivatives as potent inhibitors of H5N1 virus with significant antiviral activity, suggesting DMF-CC's utility in drug development .
Anti-inflammatory Research Investigated the anti-inflammatory mechanisms of DMF-CC, highlighting its potential to inhibit key inflammatory enzymes.

Applications in Research and Industry

DMF-CC is utilized in various fields:

  • Medicinal Chemistry : It serves as a pharmacophore for developing new drugs targeting inflammation and infectious diseases.
  • Materials Science : Its derivatives are explored for unique electronic and optical properties.
  • Biochemical Assays : It acts as a probe to study enzyme interactions and receptor binding .

Properties

IUPAC Name

2,5-dimethylfuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWORXZHVOUPMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370513
Record name 2,5-Dimethylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50990-93-7
Record name 2,5-Dimethyl-3-furancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50990-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylfuran-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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